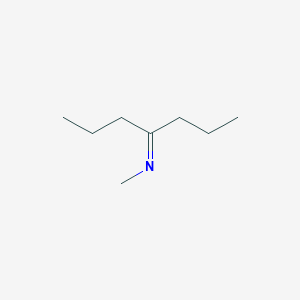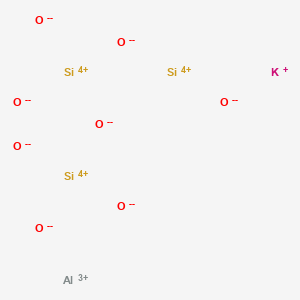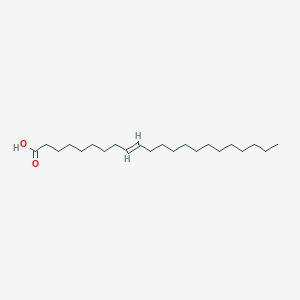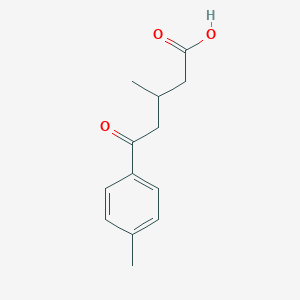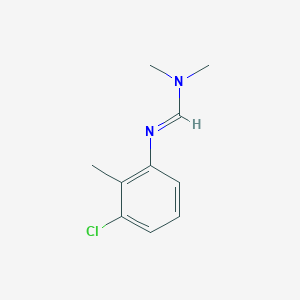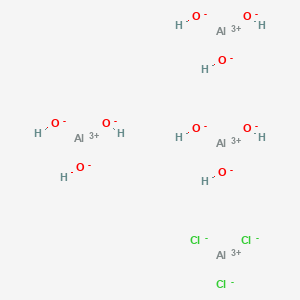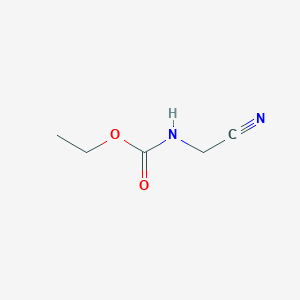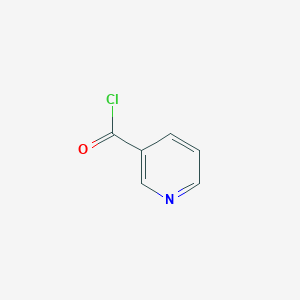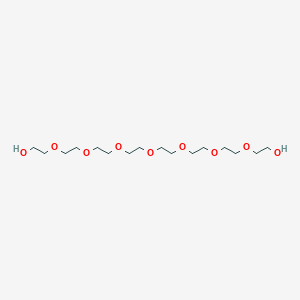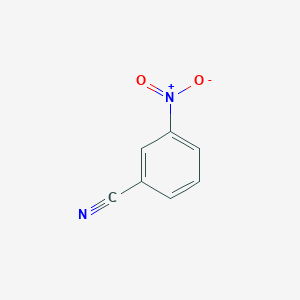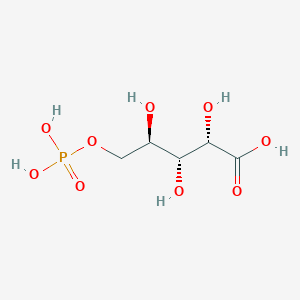
5-Phosphoarabinonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phosphoarabinonic acid (PAA) is a type of sugar acid that is found in plant cell walls. It is a key intermediate in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. PAA has been the focus of scientific research due to its potential applications in various fields, including biofuels, pharmaceuticals, and food science.
Wirkmechanismus
5-Phosphoarabinonic acid exerts its biological effects through various mechanisms, including the regulation of gene expression, the modulation of cellular signaling pathways, and the inhibition of enzyme activity. 5-Phosphoarabinonic acid has been shown to interact with various proteins and enzymes, including glycosyltransferases, kinases, and phosphatases.
Biochemische Und Physiologische Effekte
5-Phosphoarabinonic acid has been shown to have various biochemical and physiological effects. In plants, 5-Phosphoarabinonic acid is involved in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. In animals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. 5-Phosphoarabinonic acid has also been shown to modulate the immune system and regulate glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phosphoarabinonic acid has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, 5-Phosphoarabinonic acid can be difficult to synthesize and purify, and its effects can be variable depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 5-Phosphoarabinonic acid. One area of interest is the development of new synthesis methods for 5-Phosphoarabinonic acid that are more efficient and cost-effective. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 5-Phosphoarabinonic acid. Additionally, there is interest in exploring the potential applications of 5-Phosphoarabinonic acid in other fields, such as materials science and biotechnology.
In conclusion, 5-Phosphoarabinonic acid is a sugar acid that has potential applications in various fields, including biofuels, pharmaceuticals, and food science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further research on 5-Phosphoarabinonic acid is needed to fully understand its potential and to develop new applications for this important molecule.
Synthesemethoden
5-Phosphoarabinonic acid can be synthesized through various methods, including chemical and enzymatic processes. Chemical synthesis involves the reaction of arabinose with phosphoric acid, while enzymatic synthesis involves the use of arabinose-5-phosphate isomerase (API) to convert arabinose-5-phosphate to 5-Phosphoarabinonic acid.
Wissenschaftliche Forschungsanwendungen
5-Phosphoarabinonic acid has been extensively studied for its potential applications in various fields. In biofuels, 5-Phosphoarabinonic acid can be used as a feedstock for the production of bioethanol and other biofuels. In pharmaceuticals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. In food science, 5-Phosphoarabinonic acid can be used as a food additive to improve the texture and stability of food products.
Eigenschaften
CAS-Nummer |
14405-05-1 |
|---|---|
Produktname |
5-Phosphoarabinonic acid |
Molekularformel |
C5H11O9P |
Molekulargewicht |
246.11 g/mol |
IUPAC-Name |
(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1 |
InChI-Schlüssel |
HNECGPFIYSOYHF-JJYYJPOSSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O |
Synonyme |
5-phosphoarabinonate arabinonate-5-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



